N-methyl-2-(7H-purin-6-yl)ethanamine
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Overview
Description
N-methyl-2-(7H-purin-6-yl)ethanamine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system, which is a fused bicyclic structure composed of a pyrimidine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(7H-purin-6-yl)ethanamine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with N-methylethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the N-methylethanolamine group.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(7H-purin-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropurine derivatives.
Substitution: The purine ring can undergo substitution reactions, where different functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
N-methyl-2-(7H-purin-6-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(7H-purin-6-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
N-methyl-2-(7H-purin-6-yl)ethanamine can be compared with other similar compounds, such as:
N-ethyl-2-(7H-purin-6-yl)ethanamine: This compound has an ethyl group instead of a methyl group, which can affect its chemical properties and biological activity.
N-methyl-1-propanamine: This compound has a different alkyl chain length, which can influence its reactivity and interactions with molecular targets.
N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine:
The uniqueness of this compound lies in its specific structure and the presence of the purine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N5 |
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Molecular Weight |
177.21 g/mol |
IUPAC Name |
N-methyl-2-(7H-purin-6-yl)ethanamine |
InChI |
InChI=1S/C8H11N5/c1-9-3-2-6-7-8(12-4-10-6)13-5-11-7/h4-5,9H,2-3H2,1H3,(H,10,11,12,13) |
InChI Key |
BYDZIFAKSCCULJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
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